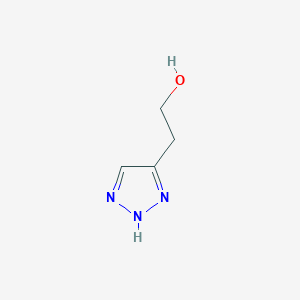![molecular formula C19H21N5 B2998760 2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole CAS No. 2415503-88-5](/img/structure/B2998760.png)
2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The mechanism of action and the biochemical and physiological effects of this compound have been studied extensively, and it has been found to have several advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in the body, which are involved in various physiological processes. This inhibition leads to the anti-inflammatory, anti-cancer, and anti-viral properties of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes. It also has anti-cancer effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. Additionally, this compound has been found to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole has several advantages and limitations for lab experiments. One advantage is that it has been found to have potent anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects on specific physiological processes.
Orientations Futures
There are several future directions for research on 2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole. One direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in the field of agriculture. Additionally, further research is needed to fully understand its mechanism of action and its effects on specific physiological processes.
Méthodes De Synthèse
2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole is synthesized using a specific method that involves several steps. The first step involves the reaction of 2-cyclopropyl-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4,6-dichloropyrimidine to form 4,6-dichloropyrimidin-2-yl 2-cyclopropyl-1,3-benzodioxole-5-carboxylate. This compound is then reacted with 3-azetidinone to form 2-cyclopropyl-1-[1-(4,6-dichloropyrimidin-2-yl)azetidin-3-yl]-1,3-benzodioxole-5-carboxylic acid. Finally, this compound is reacted with ethyl iodide to form this compound.
Applications De Recherche Scientifique
2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole has potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have potential applications in the field of agriculture as a pesticide.
Propriétés
IUPAC Name |
2-cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-14-9-18(21-12-20-14)23-10-15(11-23)24-17-6-4-3-5-16(17)22-19(24)13-7-8-13/h3-6,9,12-13,15H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOABXMSGXRXPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)








![N-(3-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2998694.png)
![3-((5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2998696.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)